2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide
Description
The compound “2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide” (hereafter referred to as Compound X) belongs to a class of triazole-thiazole carboxamide derivatives. These compounds are characterized by a hybrid heterocyclic scaffold combining 1,2,3-triazole and 1,3-thiazole moieties, which are often functionalized with aryl and alkyl substituents to modulate bioactivity.
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[(4-methylsulfanylphenyl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S2/c1-14-21(22(29)24-13-16-8-10-19(31-4)11-9-16)32-23(25-14)20-15(2)28(27-26-20)17-6-5-7-18(12-17)30-3/h5-12H,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWCZRTMDYIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thioamide and an α-haloketone.
Coupling Reactions: The triazole and thiazole rings are then coupled together using appropriate coupling reagents and conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Structural Comparison with Analogs
Compound X shares core structural features with several carboxamide derivatives, differing primarily in substituent groups and heterocyclic arrangements. Key analogs include:
Triazole-Thiazole Derivatives
- 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (): Structural Differences: Replaces the 3-methoxyphenyl group in Compound X with a 2-ethoxyphenyl moiety and lacks the methylsulfanylbenzyl substituent.
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ():
- Structural Differences : Substitutes the thiazole ring in Compound X with a 1,3,4-thiadiazole and replaces the methylsulfanyl group with an ethylsulfanyl chain.
- Implications : The thiadiazole ring may enhance electron-withdrawing properties, while the ethylsulfanyl group could increase lipophilicity .
Pyridine- and Trifluoromethyl-Substituted Analogs
Computational Similarity Analysis
Molecular Fingerprinting and Cosine Scores
- Compound X and its analogs can be compared using molecular networking based on tandem mass spectrometry (MS/MS) fragmentation patterns. Structurally related compounds exhibit high cosine scores (≥0.8), indicating conserved fragmentation pathways . For example, analogs with identical triazole-thiazole cores would cluster together, while substituent variations reduce cosine scores .
Tanimoto and Dice Coefficients
- Using MACCS keys and Morgan fingerprints, Compound X shows moderate-to-high similarity (Tanimoto >0.7) with triazole-thiazole derivatives (e.g., ). The Dice coefficient further corroborates these results, emphasizing shared pharmacophoric features .
- The US-EPA CompTox Chemicals Dashboard identifies analogs with Tanimoto similarity >0.8, enabling read-across predictions for Compound X ’s physicochemical and hazard properties .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening data) reveals that Compound X would likely group with triazole-thiazole derivatives exhibiting kinase-inhibitory or antiproliferative activity. Key findings include:
- Mode of Action Correlation: Compounds with similar structures (e.g., triazole-thiazole cores) cluster into groups with conserved protein-target interactions, particularly in pathways involving phosphoinositide 3-kinase (PI3K) or glycogen synthase kinase 3 (GSK3) .
- ChEMBL Database Matches : Analogous compounds (e.g., ZINC00027361 in ) show >50% similarity to kinase inhibitors, suggesting Compound X may share comparable targets .
QSAR and Predictive Modeling
Quantitative structure-activity relationship (QSAR) models predict Compound X ’s bioactivity based on its structural alignment with training sets of triazole-thiazole derivatives. Key observations:
- Electron-Donating Substituents : The 3-methoxyphenyl and methylsulfanyl groups in Compound X are predicted to enhance binding affinity to hydrophobic pockets in target proteins .
- ADMET Properties : Compared to analogs like , Compound X ’s methylsulfanyl group may improve metabolic stability over trifluoromethyl-containing compounds .
Data Tables
Table 1. Structural and Computational Comparison of Compound X and Analogs
*Scores are hypothetical estimates based on methods described in referenced evidence.
Biological Activity
The compound 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1,3-thiazole-5-carboxamide is a complex heterocyclic molecule that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Triazole and Thiazole Rings : These heterocycles are known for their pharmacological significance.
- Methoxy and Methyl Substituents : These groups can enhance lipophilicity and influence biological interactions.
- Carboxamide Functional Group : This moiety is often associated with improved binding affinity in biological systems.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that triazoles can inhibit the growth of various bacterial strains and fungi. The presence of the methoxyphenyl group may enhance these effects due to increased hydrophobic interactions with microbial membranes .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this one have demonstrated moderate cytostatic activity against breast cancer (MCF7) and other cell lines in the NCI-60 panel, indicating that this compound may also possess similar properties .
Anti-inflammatory Effects
Triazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies suggest that this compound may exhibit anti-inflammatory activity by inhibiting COX-1 and COX-2, similar to other known non-steroidal anti-inflammatory drugs (NSAIDs) .
Antitubercular Activity
Recent evaluations of related compounds have shown promising antitubercular activity. For instance, derivatives of triazole have been tested against Mycobacterium tuberculosis with varying degrees of success. The structural similarity of the compound suggests it could also be effective against tuberculosis .
Synthesis and Screening
A series of experiments involving microwave-assisted synthesis have been conducted to produce similar triazole-thiazole hybrids. These compounds were subjected to pharmacological screening for their antinociceptive properties using established methods such as the tail flick test .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | |
| Compound B | Anticancer (MCF7) | 23 | |
| Compound C | Anti-inflammatory | 10 | |
| Compound D | Antitubercular | 7.05 |
The proposed mechanism of action for the biological activities includes:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Cell Membrane Disruption : The lipophilic nature of the methoxyphenyl group may allow for better penetration into microbial cells or cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
